molecular formula C20H24N4O5 B11029431 ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate

ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate

Cat. No.: B11029431
M. Wt: 400.4 g/mol
InChI Key: HYDYECYQNUZXMS-UHFFFAOYSA-N
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Description

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phthalazinone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phthalazinone moiety: This step involves the acylation of the piperidine derivative with 4-hydroxyphthalazin-1-yl acetic acid.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: A simpler analog with similar structural features.

    4-hydroxyphthalazin-1-yl acetic acid: Shares the phthalazinone moiety.

    Glycyl piperidine derivatives: Compounds with similar peptide-like structures.

Uniqueness

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a phthalazinone moiety, and an ester functional group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 1-[2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H24N4O5/c1-2-29-20(28)13-7-9-24(10-8-13)18(26)12-21-17(25)11-16-14-5-3-4-6-15(14)19(27)23-22-16/h3-6,13H,2,7-12H2,1H3,(H,21,25)(H,23,27)

InChI Key

HYDYECYQNUZXMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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